Structural Differentiation: N-Cyclohexyl vs. N-Benzyl and N-Phenyl Analogs
The target compound features an N-cyclohexylacetamide side chain, a structural motif absent from the well-characterized antiviral series of 2-((indol-3-yl)thio)-N-benzyl-acetamides and dual RSV/IAV inhibitor series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides [1]. In the SARS-CoV-2 RdRp inhibitor series, all potent compounds (IC₅₀ 1.11–4.55 μM) bear N-benzyl substituents; no N-cyclohexyl analog has been tested, leaving the pharmacological impact of this substitution unexplored [1]. The cyclohexyl group introduces a saturated, conformationally flexible ring absent in planar aromatic N-substituents, which can alter both binding pocket complementarity and physicochemical properties such as logP and solubility.
| Evidence Dimension | Amide N-substituent identity |
|---|---|
| Target Compound Data | N-cyclohexyl (saturated C₆ ring, molecular weight contribution: 83.13 g/mol) |
| Comparator Or Baseline | N-benzyl (aromatic C₇ ring, MW contribution: 91.13 g/mol); N-phenyl (aromatic C₆ ring, MW contribution: 77.10 g/mol) [1] |
| Quantified Difference | Structural topology: saturated cyclic vs. planar aromatic; altered H-bond acceptor/donor profile; differential calculated logP |
| Conditions | Structural comparison based on published chemical series |
Why This Matters
The N-cyclohexyl group represents an untested chemical space within this pharmacophore class, offering potential for novel selectivity or pharmacokinetic profiles not achievable with aromatic N-substituted analogs.
- [1] Zhang, G.-N.; et al. Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. Eur. J. Med. Chem. 2021, 223, 113622. View Source
